Piperazinyl 2-(2-thienyl)cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

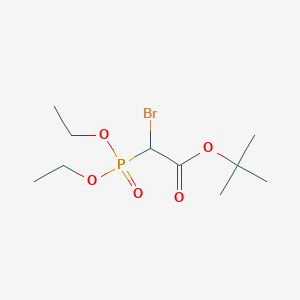

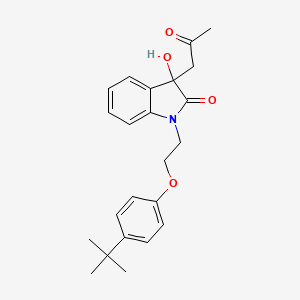

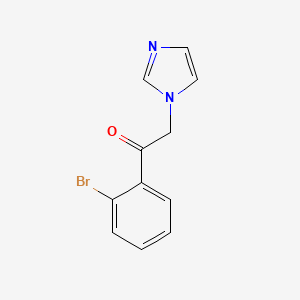

“Piperazinyl 2-(2-thienyl)cyclopropyl ketone” is a chemical compound . It is related to “Cyclopropyl 2-thienyl ketone”, which has a molecular formula of C8H8OS, an average mass of 152.214 Da, and a monoisotopic mass of 152.029587 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, which could include “Piperazinyl 2-(2-thienyl)cyclopropyl ketone”, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been studied. These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique

Solid Phase Synthesis

A study demonstrated the synthesis of resin-bound 4-substituted-2-aminobutadienes via Wittig reaction, utilizing a polymer-supported 2-(N-piperazino)prop-1-enyl-1-triphenylphosphonium bromide. This approach highlights the use of piperazine as a cleavable enamine linker compatible with anion chemistry, emphasizing its utility in solid-phase synthesis and potentially facilitating the production of various pharmaceuticals (Hird, Irie, & Nagai, 1997).

Spirocyclic N-Heterocycles Synthesis

The stannyl amine protocol (SnAP) combined with cyclic ketones produces saturated, spirocyclic N-heterocycles. These compounds are in demand as scaffolds for drug discovery, indicating the pivotal role of piperazine and related ketones in creating novel therapeutic agents (Siau & Bode, 2014).

Piperazine-Derived Hydrazone Linkers

Research into the preparation and application of solid supports with piperazine-derived hydrazine anchoring groups for immobilization of ketones offers insights into novel synthetic routes. This work underlines the adaptability of piperazine compounds in synthesizing and modifying pharmacologically active molecules (Lazny & Michalak, 2002).

Novel Ciprofloxacin Derivatives

The reaction of ciprofloxacin with thiazole/benzothiazole diazonium chloride leading to piperazine substituted ciprofloxacin derivatives showcases the chemical versatility of piperazine-containing compounds in the realm of antibiotic development. This study reflects the continuous search for enhanced antibacterial agents through structural modification of existing drugs (Yadav & Joshi, 2008).

Enantioselective Synthesis

The use of a novel piperazine-thiourea catalyst for the enantioselective Michael addition of alpha-cyanoketones to alpha,beta-unsaturated trifluoromethyl ketones, resulting in alpha-trifluoromethyldihydropyrans, exemplifies the role of piperazine derivatives in catalysis. This application underscores the significance of piperazine-based catalysts in achieving high selectivity and efficiency in chemical syntheses, which is crucial for the development of new drugs (Li et al., 2009).

Safety and Hazards

The safety data sheet for “Cyclopropyl 2-thienyl ketone” indicates that it is a combustible liquid and vapor. It may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause eye and skin irritation, respiratory and digestive tract irritation, and central nervous system depression .

Orientations Futures

Mécanisme D'action

Target of Action

Piperazinyl 2-(2-thienyl)cyclopropyl ketone is a complex compound that may interact with multiple targets. Piperazine derivatives, in general, have been found to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms . For instance, the synthesis of certain piperazine derivatives involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biological and pharmaceutical activities . The synthesis of these compounds involves several biochemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .

Pharmacokinetics

The molecular weight of the compound is 15221 , which may influence its pharmacokinetic properties.

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Action Environment

The compound’s stability may be influenced by factors such as temperature, ph, and light exposure .

Propriétés

IUPAC Name |

piperazin-1-yl-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c15-12(14-5-3-13-4-6-14)10-8-9(10)11-2-1-7-16-11/h1-2,7,9-10,13H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLPEQPVIBGQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Thiophen-2-yl)cyclopropanecarbonyl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)

![7-phenyl-2-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2938701.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)